2-Chloro-4-formyl-3-methylphenylboronic acid
Overview
Description
“2-Chloro-4-formyl-3-methylphenylboronic acid” is a chemical compound with the molecular formula C8H8BClO3 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of boronic acids and their derivatives is a well-studied area in organic chemistry. The Suzuki-Miyaura coupling is a common method used for creating carbon-carbon bonds using boronic acids . Protodeboronation of pinacol boronic esters has also been reported .Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring substituted with a chloro group, a formyl group, and a methyl group . The boronic acid group is attached to the phenyl ring .Chemical Reactions Analysis
Boronic acids are versatile compounds in organic synthesis. They can undergo a variety of reactions, including Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction . Protodeboronation of pinacol boronic esters has also been reported .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 198.41 .Scientific Research Applications
Bioorthogonal Chemistry
2-Chloro-4-formyl-3-methylphenylboronic acid and related boronic acids have been explored for their potential in bioorthogonal chemistry. One study demonstrated the rapid formation of a stable boron-nitrogen heterocycle in a neutral aqueous solution, which is useful for bioorthogonal coupling reactions. This reaction was shown to be orthogonal to protein functional groups and the resulting conjugate was stable under SDS-PAGE analysis, indicating its potential for protein conjugation in physiologically compatible conditions (Dilek et al., 2015).
Crystallography and Molecular Structure
The crystal structures of various halophenylboronic acids, including 4-chlorophenylboronic acid, have been reported, providing insights into their supramolecular architecture. These studies have shown that the molecules are held together by O−H···O interactions formed by −B(OH)2 groups and that the type of halogen substituent can influence crystal packing and the formation of three-dimensional structures with channels occupied by water molecules, which is significant for understanding the reactivity and interaction of these compounds (Shimpi et al., 2007).
Safety and Hazards
The safety data sheet for “2-Chloro-4-formyl-3-methylphenylboronic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust or fumes, avoid contact with skin and eyes, and to use personal protective equipment .
Future Directions
Boronic acids and their derivatives have found extensive use in organic synthesis, medicinal chemistry, and materials science . The development of new synthetic methods and applications involving boronic acids is an active area of research . Therefore, “2-Chloro-4-formyl-3-methylphenylboronic acid” and similar compounds may have potential for future research and applications.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-formyl-3-methylphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The compound, as an organoboron reagent, plays a crucial role in this reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds . This results in the synthesis of new organic compounds, contributing to various chemical reactions and processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which the compound plays a crucial role, is known for its exceptionally mild and functional group tolerant reaction conditions . Therefore, the compound’s action can be influenced by factors such as temperature, pH, and the presence of other chemical groups .
Properties
IUPAC Name |
(2-chloro-4-formyl-3-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BClO3/c1-5-6(4-11)2-3-7(8(5)10)9(12)13/h2-4,12-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEPSLHUTAEFTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C=O)C)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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